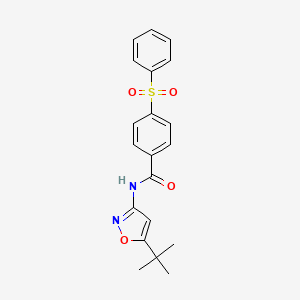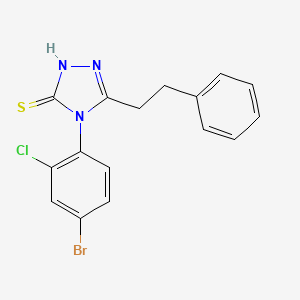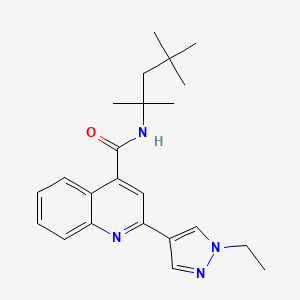
2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide
説明
2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide, commonly known as TAK-242, is a small molecule inhibitor that targets the Toll-like receptor (TLR) signaling pathway. TLRs are a class of receptors that play a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TAK-242 has been shown to have potential applications in the treatment of various inflammatory and infectious diseases.
作用機序
TAK-242 inhibits 2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide signaling by binding to the intracellular domain of 2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide4, which is responsible for initiating downstream signaling cascades. This prevents the activation of nuclear factor kappa B (NF-κB) and interferon regulatory factors (IRFs), which are transcription factors that regulate the expression of pro-inflammatory cytokines and chemokines. By inhibiting 2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide4 signaling, TAK-242 reduces inflammation and prevents tissue damage.
Biochemical and physiological effects:
TAK-242 has been shown to have several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines and chemokines, including interleukin-1β (IL-1β), tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6). TAK-242 also reduces the activation of immune cells, such as macrophages and dendritic cells, which play a key role in the innate immune response. In addition, TAK-242 has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of TAK-242 is its specificity for 2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide4 signaling, which reduces the risk of off-target effects. TAK-242 is also relatively easy to synthesize, making it accessible for laboratory experiments. However, one of the limitations of TAK-242 is its poor solubility, which can make it difficult to administer in vivo. In addition, TAK-242 has a short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on TAK-242. One area of interest is the development of more potent and selective 2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide inhibitors. Another direction is the investigation of TAK-242 in combination with other drugs or therapies, such as antibiotics or immunomodulators. Finally, further studies are needed to explore the potential applications of TAK-242 in other inflammatory and infectious diseases, as well as its safety and efficacy in human clinical trials.
科学的研究の応用
TAK-242 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to 2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide agonists, thereby reducing inflammation. TAK-242 has been tested in various animal models of inflammatory and infectious diseases, including sepsis, acute lung injury, and viral infections. In these studies, TAK-242 has demonstrated promising results in reducing disease severity and improving survival rates.
特性
IUPAC Name |
2-(1-ethylpyrazol-4-yl)-N-(2,4,4-trimethylpentan-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c1-7-27-14-16(13-24-27)20-12-18(17-10-8-9-11-19(17)25-20)21(28)26-23(5,6)15-22(2,3)4/h8-14H,7,15H2,1-6H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOKFSBHKFEYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-1H-pyrazol-4-yl)-N-(2,4,4-trimethylpentan-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl [5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4654833.png)
![N~2~-benzyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4654834.png)
![4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4654841.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4654843.png)
![5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4654855.png)
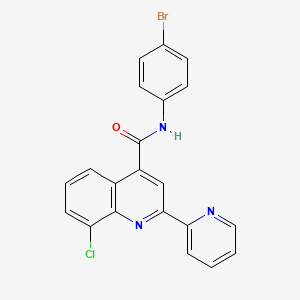
![methyl 2-{[(6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4654865.png)
![4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine](/img/structure/B4654870.png)
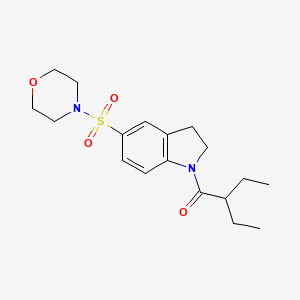

![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4654887.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(4-ethylphenyl)acetamide]](/img/structure/B4654892.png)
